5-溴-4-甲基-7-硝基-1H-吲唑

描述

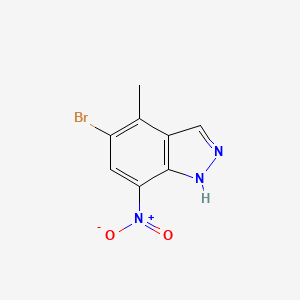

5-Bromo-4-methyl-7-nitro-1H-indazole is a chemical compound with the linear formula C8H6BrN3O2 . It has a molecular weight of 256.06 . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of indazoles, the class of compounds to which 5-bromo-4-methyl-7-nitro-1H-indazole belongs, has been the subject of extensive research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-bromo-4-methyl-7-nitro-1H-indazole is characterized by the presence of bromine, nitrogen, and oxygen atoms in its structure . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

Indazoles, including 5-bromo-4-methyl-7-nitro-1H-indazole, can undergo a variety of chemical reactions. These include 1,3-dipolar cycloaddition reactions, radical-mediated decarboxylative C(sp3)-N cross-coupling, and CuI-catalyzed coupling of N-acyl-N’-substituted hydrazines with aryl iodides .Physical and Chemical Properties Analysis

5-Bromo-4-methyl-7-nitro-1H-indazole has a molecular weight of 211.1 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .科学研究应用

晶体和分子结构研究

化合物5-溴-4-甲基-7-硝基-1H-吲唑已被用于研究晶体和分子结构。研究重点在于利用X射线衍射和NMR光谱等技术来理解类似化合物的分子间相互作用和分子参数。这些知识对于理解这些化合物在不同状态下的行为至关重要,并为进一步的化学和生物应用奠定了基础(Cabildo et al., 2011)。

酶抑制和生物特性

研究还探讨了类似硝基吲唑衍生物对各种酶的影响。例如,某些吲唑衍生物已被发现能够抑制不同组织来源的一氧化氮合酶(NOS)酶活性,表明它们有潜力作为检验一氧化氮(NO)生物特性的工具(Bland-Ward & Moore, 1995)。

亲电反应性和化学行为

已对类似溴甲基吲唑化合物的亲电反应性进行了研究,为了解它们在不同条件下的化学行为和反应性提供了见解。这对于设计合成途径和了解这些化合物的反应性模式至关重要(Barlin, 1967)。

安全和危害

未来方向

Indazoles are key components in functional molecules used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted indazoles, including 5-bromo-4-methyl-7-nitro-1H-indazole, is of strategic importance .

作用机制

Target of Action

It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For instance, they can inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These interactions can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to influence various biochemical pathways due to their wide range of biological activities .

Result of Action

Given the wide range of biological activities of indazole derivatives, it can be inferred that the compound would have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-bromo-4-methyl-7-nitro-1H-indazole. For instance, the compound should be handled in a well-ventilated area to avoid inhalation . Furthermore, it should be noted that the compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it may cause respiratory irritation .

属性

IUPAC Name |

5-bromo-4-methyl-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)7(12(13)14)2-6(4)9/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWIMKYSTQZEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

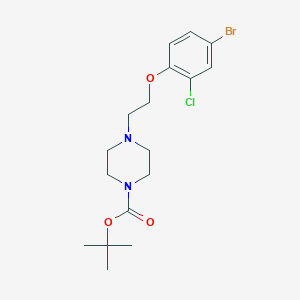

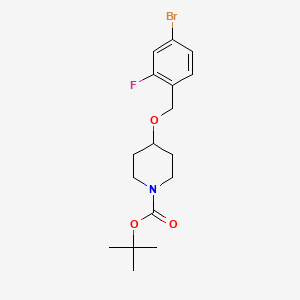

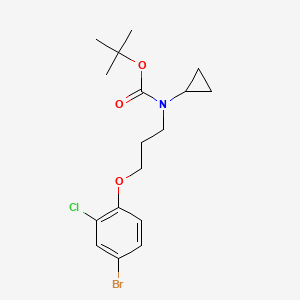

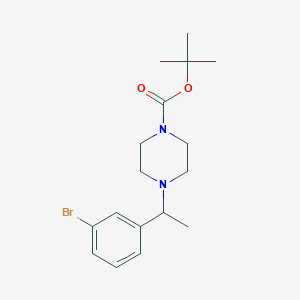

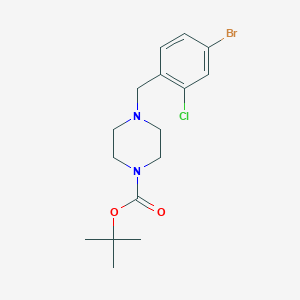

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

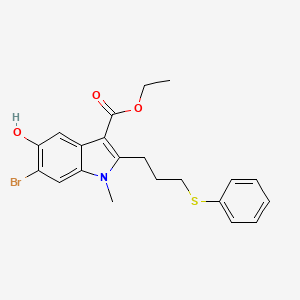

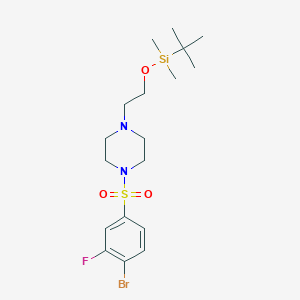

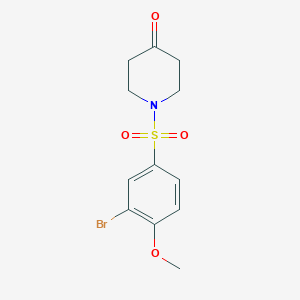

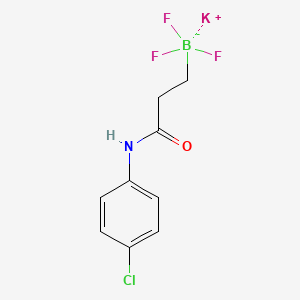

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。